3-Chloro-4-iodobenzotrifluoride

Description

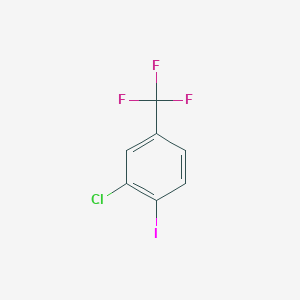

3-Chloro-4-iodobenzotrifluoride (CAS: 141738-80-9) is a halogenated aromatic compound with the molecular formula C₇H₃ClF₃I and a molecular weight of 306.45 g/mol . Its IUPAC name is 1-chloro-2-iodo-4-(trifluoromethyl)benzene, and its structure features a trifluoromethyl (-CF₃) group at the para position, with chlorine and iodine substituents at the meta and ortho positions, respectively (Fig. 1). The compound is stabilized with copper chips to prevent decomposition .

Propriétés

IUPAC Name |

2-chloro-1-iodo-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3I/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJRBVGSKAKZKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371477 | |

| Record name | 3-Chloro-4-iodobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141738-80-9 | |

| Record name | 3-Chloro-4-iodobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-iodobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Iodine Monochloride (ICl) Mediated Substitution

In a patent-derived approach, 3-chloro-4-fluorobenzotrifluoride undergoes iodination using ICl in the presence of Lewis acids (e.g., FeCl₃). The reaction proceeds via electrophilic aromatic substitution, with the trifluoromethyl group directing iodination to the para position.

Conditions :

Metal-Assisted Halogen Exchange

A novel method utilizes palladium catalysts to facilitate iodine-chlorine exchange in polychlorinated benzotrifluorides. For example, 3,4-dichlorobenzotrifluoride reacts with NaI in DMF at 120°C under Pd(OAc)₂ catalysis.

Optimized Parameters :

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and practicality of major preparation routes:

Advanced Catalytic Systems and Recent Innovations

Emerging strategies focus on improving atom economy and reducing waste:

Photoredox Catalysis

Visible-light-mediated iodination using Ru(bpy)₃²⁺ as a catalyst enables room-temperature reactions with KI as the iodine source. Preliminary data show 45% yield after 8 hours, though scalability remains unproven.

Continuous Flow Synthesis

A microreactor system achieves 72% yield by enhancing mass transfer during diazotization, reducing reaction time from hours to minutes. This approach minimizes thermal degradation of intermediates.

Analytical Characterization and Quality Control

Successful synthesis requires rigorous validation:

Spectroscopic Data

Analyse Des Réactions Chimiques

3-Chloro-4-iodobenzotrifluoride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogens (chlorine and iodine) on the benzene ring.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

Coupling Reactions: It can undergo coupling reactions, such as the Sonogashira coupling, where it reacts with phenylacetylene using a palladium catalyst.

Common reagents used in these reactions include hydrofluoric acid, trifluoromethanesulfonic acid, and various palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used but often include substituted benzene derivatives .

Applications De Recherche Scientifique

Pharmaceutical Development

3-Chloro-4-iodobenzotrifluoride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure enhances biological activity, making it valuable in drug development. For instance, it has been utilized in the synthesis of selective antagonists for nicotinic receptors, showcasing its potential in developing therapeutics for neurological disorders .

Case Study:

In a study on the synthesis of (E)-4-(3-(trifluoromethyl)styryl)phenol, this compound was employed as a precursor, demonstrating its utility in creating complex organic molecules for medicinal chemistry .

Agrochemical Formulations

The compound is also pivotal in the formulation of agrochemicals, particularly pesticides and herbicides. Its chemical properties facilitate the development of effective crop protection solutions while minimizing environmental impact. The incorporation of this compound into agrochemical formulations enhances their efficacy and stability .

Data Table: Agrochemical Applications

| Application Type | Compound Used | Benefits |

|---|---|---|

| Pesticides | This compound | Effective against a broad spectrum of pests |

| Herbicides | This compound | Reduced environmental toxicity |

Material Science

In materials science, this compound is used to develop advanced materials, particularly specialty polymers and coatings. Its incorporation into polymer formulations improves thermal and chemical resistance, making it suitable for high-performance applications .

Case Study:

Research indicates that polymers formulated with this compound exhibit enhanced durability and resistance to harsh environmental conditions, which is critical for applications in automotive and aerospace industries.

Fluorinated Compounds Research

This compound plays a crucial role in the synthesis of fluorinated compounds, which are essential in various industries, including refrigeration and specialty solvents. The ability to manipulate its structure allows for the creation of diverse fluorinated derivatives that meet specific industrial needs .

Data Table: Fluorinated Compounds Synthesis

| Compound Type | Synthesis Method | Key Characteristics |

|---|---|---|

| Aryl I(III)-fluorides | Oxidative fluorination using TCICA and KF | Selectivity based on aryl substitution patterns |

| Tetrafluoro(aryl)-λ5-iodanes | Controlled synthesis via aryl iodides | High sensitivity towards hydrolysis |

Analytical Chemistry

In analytical chemistry, this compound is utilized in methods for detecting and quantifying specific compounds. It aids researchers in environmental monitoring and quality control processes by serving as a standard or reagent in various analytical techniques .

Case Study:

The compound has been employed in developing methods for environmental analysis, where it helps quantify pollutants in water samples, contributing to environmental protection efforts.

Mécanisme D'action

The mechanism of action for 3-Chloro-4-iodobenzotrifluoride involves its reactivity as an electrophile due to the electron-withdrawing effects of the halogens (chlorine and iodine) on the benzene ring. This electrophilic nature allows it to participate in various substitution and coupling reactions, where it can form new bonds with nucleophiles. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

4-Chloro-3-iodobenzotrifluoride (CAS: 672-57-1)

- Molecular Formula : C₇H₃ClF₃I (identical to 3-chloro-4-iodo isomer)

- Structural Difference : Halogen positions are reversed (iodine at meta, chlorine at para) .

- Boiling Point : 331–333 K (58–60°C), similar to its isomer .

- Reactivity: Both isomers participate in cross-coupling reactions, but regioselectivity differs due to halogen positioning. For example, iodine’s larger atomic radius and lower bond dissociation energy make it more reactive in Sonogashira couplings compared to chlorine .

3-Chloro-4-fluorobenzotrifluoride (CAS: 78068-85-6)

- Molecular Formula : C₇H₃ClF₄

- Molecular Weight : 198.54 g/mol

- Key Difference : Iodine replaced by fluorine, reducing steric bulk and polarizability.

- Applications : Used as an intermediate in agrochemicals and pharmaceuticals. Fluorine’s electronegativity enhances stability but limits utility in metal-catalyzed reactions compared to iodine .

3-Chloro-4-hydroxybenzotrifluoride (CAS: 35852-58-5)

- Molecular Formula : C₇H₄ClF₃O

- Molecular Weight : 196.56 g/mol

- Applications : Utilized in synthesizing polar derivatives for medicinal chemistry. The -OH group enables sulfonation or alkylation, unlike the halogenated analogs .

1-Chloro-2-iodo-3-(trifluoromethyl)benzene (CAS: 203626-41-9)

Comparative Data Table

Activité Biologique

3-Chloro-4-iodobenzotrifluoride (C7H3ClF3I) is a halogenated aromatic compound that has garnered attention due to its diverse applications in pharmaceutical development, agrochemical formulations, and material science. Its unique structure allows it to serve as an important intermediate in the synthesis of various biologically active compounds.

Pharmaceutical Development

This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It has been utilized in the development of various drugs, particularly those targeting specific biological pathways. For instance, its incorporation into drug design has led to compounds with enhanced biological activity, particularly in oncology and infectious disease treatments.

Case Study: Synthesis of Antitumor Agents

Research indicates that derivatives of this compound exhibit promising antitumor activity. A study demonstrated that coupling this compound with certain amines resulted in novel aniline derivatives that showed selective inhibition of cancer cell lines, suggesting potential therapeutic applications in cancer treatment .

Agrochemical Applications

In the agrochemical sector, this compound is used in formulating pesticides and herbicides. Its effectiveness in crop protection is attributed to its ability to interact with specific biochemical pathways in pests and weeds.

Table 1: Biological Activity of Agrochemical Formulations

| Compound | Target Organism | Mechanism of Action | Efficacy |

|---|---|---|---|

| This compound | Various pests | Disruption of metabolic processes | High |

| Other formulations | Weeds | Inhibition of growth hormones | Moderate |

Material Science

The compound also plays a significant role in material science, particularly in developing polymers with enhanced thermal and chemical resistance. This application is crucial for creating materials used in harsh environments, contributing to advancements in various industrial sectors.

Synthesis Techniques

Recent studies have focused on optimizing the synthesis of this compound through palladium-catalyzed cross-coupling reactions. These methods have shown high yields and selectivity, making them suitable for large-scale production .

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound. These studies indicate that while the compound exhibits biological activity, it also possesses certain toxicological risks that must be managed during its application in pharmaceuticals and agrochemicals .

Table 2: Toxicological Data

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 3-Chloro-4-iodobenzotrifluoride?

Methodological Answer: The synthesis typically involves halogenation or substitution reactions on a benzotrifluoride backbone. For example:

- Iodination : Direct iodination of 3-chlorobenzotrifluoride using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) at 50–60°C .

- Cross-coupling : Palladium-catalyzed coupling (e.g., Ullmann reaction) between 3-chloro-4-iodobenzene derivatives and trifluoromethyl sources (e.g., CF₃Cu). Reaction conditions (solvent, temperature) must be optimized to avoid side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chlorine at C3, iodine at C4). The trifluoromethyl group (CF₃) shows a distinct ¹⁹F NMR signal near -60 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 306.45 for [M]+) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How does the iodine substituent in this compound influence its reactivity in cross-coupling reactions compared to bromo/chloro analogs?

Methodological Answer: The C–I bond’s lower dissociation energy (vs. C–Br or C–Cl) enhances reactivity in palladium-catalyzed couplings (e.g., Suzuki, Heck). Key considerations:

- Catalyst Selection : Use Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos) to minimize side reactions .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve iodine’s leaving-group ability.

- Comparative Data : Iodo-derivatives achieve >90% yield in Suzuki couplings at 80°C, whereas chloro analogs require higher temperatures (120°C) .

Q. What challenges arise in achieving regioselective functionalization of this compound for medicinal chemistry applications?

Methodological Answer: The electron-withdrawing CF₃ group deactivates the benzene ring, directing electrophiles to meta/para positions. Strategies include:

- Directed Ortho-Metalation : Use lithium diisopropylamide (LDA) to deprotonate positions adjacent to CF₃, enabling selective substitution .

- Protecting Groups : Temporarily block iodine or chlorine to direct reactions to specific sites .

Data Contradiction Note:

Some studies report conflicting regioselectivity due to solvent polarity (e.g., THF vs. DMF). Systematic solvent screening is recommended .

Q. How can researchers resolve discrepancies in reported reaction yields for this compound under varying catalytic conditions?

Methodological Answer: Contradictions often stem from differences in:

- Catalyst Loading : Optimize Pd concentrations (0.5–2 mol%) to balance cost and efficiency.

- Temperature Gradients : Use microwave-assisted synthesis for uniform heating and reproducible yields .

- Byproduct Analysis : Employ GC-MS to identify side products (e.g., dehalogenated species) and adjust reaction time/temperature .

Safety and Handling Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.